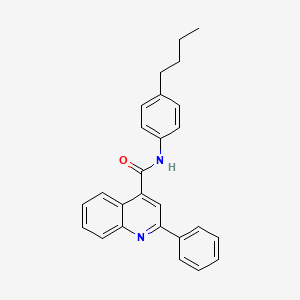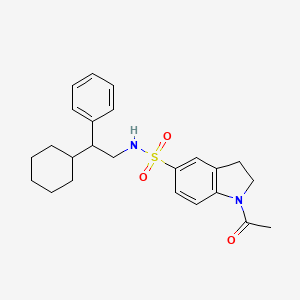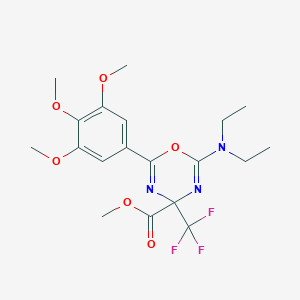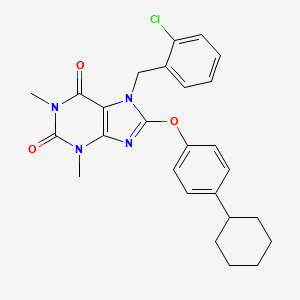
N-(4-butylphenyl)-2-phenylquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-butylphenyl)-2-phenylquinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-2-phenylquinoline-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an aniline derivative with an isatin in the presence of a base.
Introduction of Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.
Formation of Carboxamide: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions: N-(4-butylphenyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline core, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
科学研究应用
N-(4-butylphenyl)-2-phenylquinoline-4-carboxamide has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transport properties.
Medicinal Chemistry: It is investigated for its potential as an anticancer agent and antimicrobial agent due to its ability to interact with biological targets.
Material Science: The compound is used in the synthesis of advanced materials with unique optoelectronic properties.
作用机制
The mechanism of action of N-(4-butylphenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, the compound can bind to DNA or proteins, leading to the inhibition of cellular processes essential for the survival of cancer cells or microbes. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
相似化合物的比较
N-(4-butylphenyl)-2-phenylquinoline-4-carboxamide can be compared with other quinoline derivatives such as:
N-(4-butylphenyl)-2-naphthamide: Similar in structure but with a naphthalene core instead of a quinoline core.
Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine: Used in similar applications but with different electronic properties.
The uniqueness of this compound lies in its specific structural features that confer distinct electronic and biological properties, making it suitable for a wide range of applications.
属性
分子式 |
C26H24N2O |
|---|---|
分子量 |
380.5 g/mol |
IUPAC 名称 |
N-(4-butylphenyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C26H24N2O/c1-2-3-9-19-14-16-21(17-15-19)27-26(29)23-18-25(20-10-5-4-6-11-20)28-24-13-8-7-12-22(23)24/h4-8,10-18H,2-3,9H2,1H3,(H,27,29) |
InChI 键 |
QQTNRQCVHDPRBK-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[3-methoxy-4-(2-phenylethoxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15003421.png)
![1-(3-{[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]sulfonyl}-4-methylphenyl)pyrrolidin-2-one](/img/structure/B15003429.png)
![N-[2-(1-hydroxyethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide](/img/structure/B15003436.png)
![N-[2-(4-tert-butylphenoxy)-4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl]acetamide](/img/structure/B15003451.png)
![2'-amino-5-fluoro-1'-(3-fluorophenyl)-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B15003452.png)
![1-(2-chlorophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15003455.png)
![3-[(2E)-2-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B15003468.png)

![5-Chloro-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15003487.png)
![ethyl 3-{[({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]methyl}-4-methylbenzoate](/img/structure/B15003493.png)
![3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B15003503.png)
![1,3,5-Triazine-2(1H)-thione, tetrahydro-5-[(4-methoxyphenyl)methyl]-1-(2-methylphenyl)-](/img/structure/B15003511.png)

